molecular formula C15H22N2O2 B1377561 tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate CAS No. 1375473-73-6

tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Cat. No.: B1377561
CAS No.: 1375473-73-6
M. Wt: 262.35 g/mol
InChI Key: AMLTVONAVNZBPJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a benzodiazepine derivative featuring a seven-membered heterocyclic ring fused to a benzene ring. The compound is characterized by a tert-butyl carbamate group at position 1 and a methyl substituent at position 3 of the diazepine ring. This molecule is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry due to its structural versatility . CymitQuimica listed it as a discontinued research chemical, indicating its specialized role in early-stage drug discovery .

Properties

IUPAC Name

tert-butyl 3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-9-16-12-7-5-6-8-13(12)17(10-11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLTVONAVNZBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-73-6
Record name tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzodiazepine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives.

Scientific Research Applications

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction is similar to other benzodiazepines, which are known to modulate the GABAergic system.

Comparison with Similar Compounds

Brominated Benzodiazepine Analogs

Several brominated analogs share the benzodiazepine core but differ in substituent positions and functional groups:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate 1360438-06-7 Br at C9, tert-butyl at C4 C₁₄H₁₉BrN₂O₂ 327.22 Versatile scaffold for drug synthesis
tert-Butyl 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate 886364-30-3 Br at C7, tert-butyl at C4 C₁₄H₁₉BrN₂O₂ 327.22 High reactivity for cross-coupling reactions

Key Differences:

  • Substituent Position: Bromine at C7 or C9 alters electronic properties and steric hindrance, influencing reactivity in Suzuki or Buchwald-Hartwig reactions.
  • Biological Relevance: Bromine serves as a leaving group, enabling further functionalization. These analogs are preferred in targeted modifications compared to the non-halogenated parent compound .
  • Synthetic Utility: The brominated derivatives are more reactive in palladium-catalyzed reactions, making them superior intermediates for aryl-aryl bond formation .

Diazepane Derivatives

tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-35-4) represents a structurally related diazepane derivative:

Property tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate Target Compound (1,5-Benzodiazepine)
Core Structure 1,4-Diazepane (non-aromatic, saturated) 1,5-Benzodiazepine (aromatic fused)
Molecular Formula C₁₁H₂₂N₂O₂ C₁₅H₂₀N₂O₂*
Molecular Weight 214.3 g/mol ~264.3 g/mol
Functional Groups Methyl at C3, tert-butyl carbamate at C1 Methyl at C3, tert-butyl carbamate at C1
Applications Building block for peptidomimetics Scaffold for CNS drug candidates

Key Differences:

  • Solubility: The diazepane derivative’s saturated structure likely improves aqueous solubility compared to the aromatic benzodiazepine .
  • Therapeutic Potential: Benzodiazepines are historically associated with GABA receptor modulation, though the target compound’s exact pharmacological profile remains uncharacterized .

Biological Activity

Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS No. 1375473-37-2) is a compound of interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a molecular weight of 262.35 g/mol. The compound features a benzodiazepine structure that is known for various pharmacological effects.

Benzodiazepines typically exert their effects through modulation of the GABAA_A receptor. They enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific activity of this compound at different GABA receptor subtypes remains to be fully elucidated.

Biological Activity

Research indicates that compounds with similar structures can demonstrate diverse biological activities:

  • Anxiolytic Effects : Studies suggest that benzodiazepines can reduce anxiety by acting on the central nervous system (CNS). The activity at BZ(1) receptor sites is often linked to anxiolytic effects.
  • Sedative Properties : The sedative effects are primarily associated with BZ(2) receptor interactions. Compounds that modulate these receptors may provide insights into developing new sedatives with fewer side effects.
  • Neuroprotective Effects : Some studies have indicated that benzodiazepines can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Study on Neuroprotection

One significant study examined the neuroprotective effects of related benzodiazepine derivatives in models of neurodegeneration. The results indicated that certain analogs could reduce cell death in neuronal cultures exposed to toxic agents like amyloid-beta (Aβ), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Anxiolytic Activity Assessment

Another study evaluated the anxiolytic properties of various benzodiazepine analogs using animal models. The findings demonstrated that compounds with structural similarities to this compound exhibited significant reductions in anxiety-like behaviors in rodents when tested in the light/dark box and elevated plus-maze tests .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnxiolyticReduction in anxiety-like behaviors
SedativeInduction of sedation in animal models
NeuroprotectiveProtection against Aβ-induced toxicity

Table 2: Structural Information

PropertyValue
Molecular FormulaC15_{15}H22_{22}N2_{2}O2_{2}
Molecular Weight262.35 g/mol
CAS Number1375473-37-2
Boiling PointNot available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
Reactant of Route 2
tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

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